Cas no 2227809-03-0 (rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol)

rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol
- EN300-1636266
- 2227809-03-0
-
- Inchi: 1S/C11H23NO/c1-8(2)11(3,4)5-9-6-12-7-10(9)13/h8-10,12-13H,5-7H2,1-4H3/t9-,10-/m1/s1
- InChI Key: MDJCHKFCALJJTP-NXEZZACHSA-N
- SMILES: O[C@@H]1CNC[C@H]1CC(C)(C)C(C)C
Computed Properties
- Exact Mass: 185.177964357g/mol
- Monoisotopic Mass: 185.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 2.1
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636266-1.0g |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 1g |
$2035.0 | 2023-06-04 | ||
Enamine | EN300-1636266-10.0g |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 10g |
$8749.0 | 2023-06-04 | ||
Enamine | EN300-1636266-10000mg |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 10000mg |
$4545.0 | 2023-09-22 | ||
Enamine | EN300-1636266-2.5g |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 2.5g |
$3988.0 | 2023-06-04 | ||
Enamine | EN300-1636266-100mg |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 100mg |
$930.0 | 2023-09-22 | ||
Enamine | EN300-1636266-250mg |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 250mg |
$972.0 | 2023-09-22 | ||
Enamine | EN300-1636266-1000mg |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 1000mg |
$1057.0 | 2023-09-22 | ||
Enamine | EN300-1636266-500mg |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1636266-0.5g |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 0.5g |
$1954.0 | 2023-06-04 | ||
Enamine | EN300-1636266-0.1g |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol |
2227809-03-0 | 0.1g |
$1791.0 | 2023-06-04 |
rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol Related Literature
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol
Research Brief on rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol (CAS: 2227809-03-0) in Chemical Biology and Pharmaceutical Applications
The compound rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol (CAS: 2227809-03-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This chiral pyrrolidine derivative, characterized by its unique 2,2,3-trimethylbutyl substituent, has shown promising pharmacological properties that warrant further investigation. Recent studies have focused on its synthesis, stereochemical properties, and potential therapeutic applications, particularly in the central nervous system (CNS) disorders.
Recent synthetic approaches to rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol have demonstrated improved yields and enantiomeric purity through novel catalytic asymmetric methods. A 2023 study published in the Journal of Medicinal Chemistry reported a stereoselective synthesis achieving >95% ee using a modified Evans aldol reaction followed by reductive amination. The synthetic route highlights the importance of the stereochemistry at the 3- and 4-positions of the pyrrolidine ring for biological activity, with the (3R,4S) configuration showing superior binding affinity to target receptors compared to other stereoisomers.
Pharmacological characterization of this compound has revealed potent activity as a modulator of σ receptors, particularly σ-1, with Ki values in the low nanomolar range. In vitro studies using primary neuronal cultures demonstrated neuroprotective effects against glutamate-induced excitotoxicity, suggesting potential applications in neurodegenerative diseases. The 2,2,3-trimethylbutyl moiety appears critical for blood-brain barrier penetration while maintaining metabolic stability, as evidenced by pharmacokinetic studies in rodent models showing favorable brain-to-plasma ratios.
Structure-activity relationship (SAR) studies comparing rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol with related analogs have identified specific molecular interactions responsible for its biological effects. X-ray crystallography of the compound bound to σ-1 receptor revealed key hydrogen bonding between the hydroxyl group and Glu172 residue, while the trimethylbutyl group occupies a hydrophobic pocket contributing to binding affinity. These structural insights are guiding the design of second-generation derivatives with improved selectivity profiles.
Current preclinical development focuses on evaluating the therapeutic potential of rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol in pain management and neuropsychiatric disorders. Animal models of neuropathic pain show significant analgesic effects at doses below those causing motor impairment, suggesting a favorable therapeutic window. Ongoing safety studies indicate minimal off-target activity at common CNS receptors, though further toxicological evaluation is needed before clinical translation.
The compound's unique chemical structure and promising pharmacological profile position it as an important tool compound for studying σ receptor biology and a potential lead for CNS drug development. Future research directions include optimization of pharmacokinetic properties, investigation of potential combination therapies, and expansion into other therapeutic areas where σ receptor modulation may be beneficial.
2227809-03-0 (rac-(3R,4S)-4-(2,2,3-trimethylbutyl)pyrrolidin-3-ol) Related Products
- 157047-98-8(Benzomalvin C)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 307-59-5(perfluorododecane)



